3,7,11-trimethyldodeca-1,6,10-trien-3-yl acetate
Description
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of nerolidyl acetate through detailed analysis of both proton and carbon-13 environments. The compound exhibits characteristic chemical shift patterns that reflect its unique molecular architecture and functional group arrangements. Carbon-13 nuclear magnetic resonance spectral data for nerolidyl acetate reveals the presence of seventeen distinct carbon environments, consistent with the molecular formula C₁₇H₂₈O₂.
The acetate carbonyl carbon typically resonates in the downfield region characteristic of ester functional groups, while the multiple olefinic carbons from the three double bonds appear in the alkenic region of the spectrum. The tertiary carbon bearing the acetate ester exhibits a distinctive chemical shift reflecting its unique electronic environment. Methyl substituents attached to the olefinic carbons display characteristic upfield chemical shifts typical of alkyl groups adjacent to double bonds.
Proton nuclear magnetic resonance analysis reveals the complex multipicity patterns arising from the various hydrogen environments within the molecule. The terminal vinyl protons exhibit characteristic chemical shifts and coupling patterns diagnostic of the 1,6,10-dodecatriene framework. The acetate methyl group appears as a sharp singlet in the aliphatic region, providing a distinctive marker for ester identification. The multiple methylene and methyl substituents throughout the carbon chain contribute to the complex overlapping patterns observed in the aliphatic region of the spectrum.
Table 2: Nuclear Magnetic Resonance Chemical Shift Regions for Nerolidyl Acetate
| Structural Feature | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Acetate Carbonyl Carbon | 170-180 | Singlet |
| Olefinic Carbons | 120-140 | Various |
| Tertiary Carbon (C-3) | 80-90 | Quaternary |
| Acetate Methyl (¹H) | 2.0-2.2 | Singlet |
| Terminal Vinyl Protons | 5.0-6.0 | Multiplet |
| Aliphatic Methyls | 1.0-2.0 | Various |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of nerolidyl acetate reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 264, corresponding to the molecular weight of the intact compound. The fragmentation pattern exhibits several prominent peaks that reflect the preferred cleavage pathways of the sesquiterpenoid ester structure.
The base peak in the mass spectrum occurs at mass-to-charge ratio 43, representing the acetyl cation (CH₃CO⁺) formed through characteristic ester cleavage. This fragmentation pattern is typical of acetate esters and provides definitive evidence for the acetate functional group. Additional significant peaks appear at mass-to-charge ratios 69, 93, and 107, reflecting various hydrocarbon fragments resulting from sequential loss of isoprene units and methyl groups.
The fragmentation pattern at mass-to-charge ratio 69 corresponds to the loss of the acetate group plus additional carbon units, while the peak at 93 represents a characteristic terpene fragment. The relatively low intensity of the molecular ion peak, typical of branched aliphatic esters, reflects the tendency of the compound to undergo extensive fragmentation under electron ionization conditions.
Table 3: Major Mass Spectrometric Fragments of Nerolidyl Acetate
| Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Identity |
|---|---|---|
| 264 | Low | Molecular Ion [M]⁺ |
| 43 | 100 (Base Peak) | Acetyl Cation [CH₃CO]⁺ |
| 69 | 99.99 | Hydrocarbon Fragment |
| 93 | 94.89 | Terpene Fragment |
| 107 | 42.60 | Extended Hydrocarbon Fragment |
| 41 | 64.64 | Propyl Cation [C₃H₅]⁺ |
Infrared Absorption Signatures
Infrared spectroscopic analysis of nerolidyl acetate provides detailed information about the functional groups and bonding characteristics within the molecule. The compound exhibits characteristic absorption bands that confirm the presence of key structural features including the acetate ester, multiple double bonds, and aliphatic carbon-hydrogen bonds. The most prominent absorption feature occurs in the carbonyl stretching region, where the acetate ester carbonyl displays a strong absorption band.
The carbonyl stretching frequency for nerolidyl acetate appears in the range of 1750-1735 reciprocal centimeters, characteristic of aliphatic ester functional groups. This absorption frequency reflects the electronic environment of the carbonyl carbon and provides confirmation of the ester linkage. The carbon-oxygen stretching vibrations of the ester group manifest as multiple bands in the region from 1300-1000 reciprocal centimeters, representing the asymmetric and symmetric stretching modes of the ester oxygen bonds.
The olefinic carbon-hydrogen stretching vibrations contribute to the absorption pattern in the 3000-3100 reciprocal centimeters region, while the aliphatic carbon-hydrogen stretches appear in the 2800-3000 reciprocal centimeters range. The multiple double bonds within the sesquiterpenoid framework generate characteristic carbon-carbon double bond stretching absorptions in the 1600-1650 reciprocal centimeters region. These spectroscopic signatures collectively provide a comprehensive fingerprint for nerolidyl acetate identification and structural confirmation.
Table 4: Characteristic Infrared Absorption Bands of Nerolidyl Acetate
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Acetate Carbonyl | 1750-1735 | Strong | C=O Stretching |
| Olefinic C-H | 3000-3100 | Medium | =C-H Stretching |
| Aliphatic C-H | 2800-3000 | Strong | C-H Stretching |
| Carbon-Carbon Double Bond | 1600-1650 | Medium | C=C Stretching |
| Ester Carbon-Oxygen | 1300-1000 | Multiple Bands | C-O Stretching |
| Methyl Deformation | 1350-1450 | Medium | C-H Bending |
Properties
IUPAC Name |
3,7,11-trimethyldodeca-1,6,10-trien-3-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-7-17(6,19-16(5)18)13-9-12-15(4)11-8-10-14(2)3/h7,10,12H,1,8-9,11,13H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNJXUQTUSFYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862899 | |
| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2306-78-7 | |
| Record name | Nerolidol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Chemical Synthesis
The classical chemical synthesis of nerolidyl acetate typically involves the esterification of nerolidol (a sesquiterpene alcohol) with acetic acid derivatives such as acetic anhydride or acetyl chloride. Early industrial synthesis routes used intermediates like geranylacetone treated with vinylmagnesium halides or acetylene additions followed by selective hydrogenation to produce nerolidol, which is then acetylated to nerolidyl acetate. For example, the synthesis pathway described by Nigmatov et al. involves:
- Treatment of linalool with diketene or ethyl acetoacetate (Carroll reaction) to yield geranylacetone isomers.
- Addition of acetylene to geranylacetone to form dehydronerolidol isomers.
- Selective hydrogenation using Lindlar catalyst to obtain cis- and trans-nerolidol.
- Subsequent acetylation to nerolidyl acetate.
Limitations of Traditional Methods
- Use of toxic chemicals and harsh reaction conditions (high temperature and pressure) can lead to side reactions and by-products.
- Side products affect the flavor profile, limiting applications in food and beverages.
- Vacuum fractional distillation and limited raw material availability restrict scalability.
Enzymatic Preparation Methods
Lipase-Catalyzed Transesterification
Recent advances focus on enzymatic synthesis using lipase-catalyzed transesterification, which offers environmental advantages by avoiding toxic reagents and reducing waste. The reaction typically involves:
- Nerol (or nerolidol) as the alcohol substrate.
- Vinyl acetate as the acyl donor and solvent.
- Immobilized lipase (e.g., Candida albicans lipase) as the biocatalyst.
Reaction Conditions and Optimization
A study by Sun et al. (2022) demonstrated the optimization of lipase-catalyzed transesterification in a solvent-free system with the following conditions:
| Parameter | Optimized Value |
|---|---|
| Nerol concentration | 100 mmol/L |
| Molar ratio (Nerol:Vinyl Acetate) | 1:5 |
| Lipase amount | 12 mg/mL |
| Reaction temperature | 40 °C |
| Shaker speed | 200 rpm |
| Reaction time | 6 hours |
| Yield of nerolidyl acetate | >98% |
The reaction follows a ping-pong bi-bi mechanism, where vinyl acetate binds to the enzyme forming an acyl-enzyme intermediate, which then reacts with nerol to produce nerolidyl acetate and vinyl alcohol.
Advantages and Challenges
- High conversion rates (up to 98%) under mild conditions.
- Environmentally friendly with reduced hazardous waste.
- Enzyme reuse is limited due to rapid inactivation after multiple cycles (yield drops to ~43% after 10 uses).
- The process avoids the use of toxic chemicals and preserves product purity, suitable for food and fragrance industries.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Conditions | Environmental Impact | Scalability | Purity & Application |
|---|---|---|---|---|---|
| Traditional Chemical Synthesis | 80-90 | High temp, toxic reagents | Moderate to high | Limited by raw materials | Possible side products affect flavor |
| Lipase-Catalyzed Transesterification | >98 | Mild temp (40 °C), solvent-free | Low | Moderate (enzyme reuse limited) | High purity, food-grade |
| Natural Extraction | Variable | Extraction and distillation | Low (natural) | Limited | High purity but low yield |
Research Findings Summary
- Lipase-catalyzed transesterification is currently the most promising method for sustainable and high-purity nerolidyl acetate production.
- Kinetic modeling confirms the reaction follows a ping-pong bi-bi mechanism with good agreement between experimental and theoretical data (relative error ~7%).
- Enzyme stability and reuse remain key challenges for industrial application.
- Chemical synthesis methods, while established, are less favored due to environmental and purity concerns.
- Extraction remains niche due to scalability and cost issues.
Chemical Reactions Analysis
Types of Reactions
Nerolidyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert nerolidyl acetate back to nerolidol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Nerolidol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Nerolidyl acetate is characterized by its molecular formula and structural features that allow it to exhibit unique biological activities. It is synthesized through the esterification of nerolidol with acetic acid. The compound's structure contributes to its volatility and olfactory characteristics, making it suitable for use in fragrances.
Antimicrobial Activity
Nerolidyl acetate has shown significant antimicrobial properties against various pathogens. Research indicates that it exhibits bactericidal effects on strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 3.9 mg/L to 25 mg/L depending on the strain . Its ability to enhance the efficacy of conventional antibiotics further underscores its potential as an adjunctive therapeutic agent.
Anti-inflammatory Effects
Studies have demonstrated that nerolidyl acetate can modulate inflammatory responses. It inhibits the activation of human neutrophils and reduces the release of pro-inflammatory cytokines such as IL-1β and TNF-α . This property positions nerolidyl acetate as a candidate for developing new anti-inflammatory therapies.
Neuroprotective Properties
Nerolidyl acetate has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It has shown promise in protecting dopaminergic neurons from oxidative stress-induced damage, potentially offering therapeutic benefits for conditions like Parkinson's disease .
Cosmetics and Fragrances
In the cosmetic industry, nerolidyl acetate is widely used for its pleasant floral scent and stability in formulations. It is incorporated into perfumes, shampoos, and lotions due to its ability to enhance fragrance profiles while providing skin-conditioning benefits .
Food Flavoring
The U.S. Food and Drug Administration (FDA) has approved nerolidyl acetate as a food flavoring agent. Its natural origin and safety profile make it an attractive option for enhancing flavors in food products .
Agriculture
Nerolidyl acetate serves as a plant defense signaling molecule, inducing protective mechanisms against herbivores and pathogens in plants . Its role in promoting plant resilience highlights its potential utility in sustainable agriculture practices.
Case Studies
Mechanism of Action
The mechanism of action of nerolidyl acetate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial: Disrupts microbial cell membranes and inhibits their growth.
Anticancer: Induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Nerolidyl acetate is distinguished from structurally related terpenes by its acetylated hydroxyl group, which enhances its stability and volatility compared to alcohols like nerolidol. Key comparisons include:
- Nerolidol (C₁₅H₂₆O): A sesquiterpene alcohol with a lower 5-lipoxygenase (5-LOX) inhibition (0.72% vs. nerolidyl acetate’s 23.49%) and binding energy (-2.24 vs. -3.05) .
- Farnesol acetate (C₁₇H₂₈O₂): Another sesquiterpene ester but dominates in Ambrette seed oil (51.45% vs. nerolidyl acetate’s 0.30% in the same source) .
- Linalool (C₁₀H₁₈O): A monoterpene alcohol abundant in Osmanthus fragrans oil (11%) but lacks the acetyl group, reducing its logP and lipid solubility .
Occurrence in Natural Sources
Data Tables
Table 1. Comparative Analysis of Nerolidyl Acetate and Analogues
Research Findings and Contradictions
- Enzyme Specificity : Nerolidyl acetate biosynthesis relies on STS enzymes favoring nerolidyl cations, while farnesyl derivatives dominate in other species .
- Concentration Variability: Nerolidyl acetate ranges from trace levels (0.30% in Ambrette oil ) to major components (62.26% in thyme EO ), influenced by plant genotype and extraction methods.
- Synergistic Blends : In Perilla leaf-tangerine peel mixtures, nerolidyl acetate emerges as a new component, suggesting combinatorial biosynthesis .
Biological Activity
Nerolidyl acetate, a naturally occurring compound derived from nerolidol, has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Nerolidyl acetate is an ester of nerolidol, characterized by its unique sesquiterpene structure. Its molecular formula is , and it exhibits a pleasant floral aroma, making it a popular choice in the fragrance industry.
Biological Activities
Nerolidyl acetate has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that nerolidyl acetate possesses significant antibacterial and antifungal properties. It has demonstrated effective inhibition against various pathogens, including Lactobacillus fermentum with a minimum inhibitory concentration (MIC) of 25 µM and a minimum bactericidal concentration (MBC) of 50 µM .
- Anti-inflammatory Effects : Studies have shown that nerolidyl acetate can modulate neutrophil activity, reducing inflammatory responses. It inhibits intracellular calcium mobilization in human neutrophils, suggesting potential use in developing anti-inflammatory agents .
- Antitumor Activity : Recent findings highlight the compound's ability to induce cell death in bladder carcinoma cell lines through caspase-independent pathways. This unique mechanism may provide a new therapeutic approach for treating resistant tumors .
The biological activities of nerolidyl acetate can be attributed to several mechanisms:
- Calcium Signaling : Nerolidyl acetate influences calcium influx in neutrophils, which is crucial for their activation and function. By inhibiting this influx, the compound can down-regulate inflammatory responses .
- Cell Death Pathways : In cancer cells, nerolidyl acetate induces DNA damage and endoplasmic reticulum (ER) stress, activating distinct cell death pathways that do not rely on apoptosis. This dual mechanism allows for effective targeting of tumor cells resistant to conventional therapies .
- Antioxidant Properties : The compound also exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Table 1: Summary of Biological Activities of Nerolidyl Acetate
Case Study: Bladder Carcinoma
In a study investigating the effects of nerolidyl acetate on bladder carcinoma cell lines, researchers found that treatment with the compound led to significant reductions in cell viability. The study demonstrated that nerolidyl acetate induced both early and late phases of cell death characterized by distinct morphological changes and signaling pathways. This suggests that nerolidyl acetate could be further explored as a potential therapeutic agent for bladder cancer treatment .
Case Study: Neutrophil Immunomodulation
Another study focused on the immunomodulatory effects of nerolidyl acetate on human neutrophils. The results indicated that treatment with nerolidyl acetate significantly inhibited neutrophil activation and chemotaxis induced by various agonists. These findings support the potential use of nerolidyl acetate in managing inflammatory conditions .
Q & A
Q. What are the key physicochemical properties of nerolidyl acetate, and how can they be experimentally validated?
Nerolidyl acetate (C₁₇H₂₈O₂, CAS 2306-78-7) has critical properties including a molecular weight of 264.40 g/mol, boiling point (666.18 K), melting point (316.09 K), and logP (4.967) . Researchers should validate these using:
- Gas Chromatography-Mass Spectrometry (GC-MS) for identification and purity assessment, as demonstrated in studies analyzing volatile oils .
- Differential Scanning Calorimetry (DSC) to confirm melting/boiling points.
- Octanol-water partition experiments to experimentally determine logP, comparing results with computational methods like Crippen’s fragmentation .
Q. How can researchers optimize GC-MS parameters for reliable detection of nerolidyl acetate in complex matrices (e.g., plant extracts)?
- Column selection : Use polar columns (e.g., DB-WAX) to resolve nerolidyl acetate from co-eluting terpenes.
- Ionization parameters : Electron impact (EI) at 70 eV with a scan range of m/z 40–500, as used in studies of Perilla leaf volatile oils .
- Retention indices : Cross-reference with published polar (RIPol = 2271) and non-polar (RINPol = 1687) indices from NIST data .
Q. What safety protocols are critical when handling nerolidyl acetate in laboratory settings?
- Ventilation : Use local exhaust and general ventilation to avoid inhalation exposure .
- Personal protective equipment (PPE) : Chemically resistant gloves (tested via EN 374 standard) and barrier creams to prevent dermal absorption .
- Environmental controls : Prevent contamination of water systems by using sealed containers and avoiding drainage disposal .
Advanced Research Questions
Q. How can computational methods (e.g., Joback, Crippen) resolve discrepancies in thermodynamic properties of nerolidyl acetate?
Discrepancies in properties like enthalpy of vaporization (60.70 kJ/mol via Joback vs. experimental NIST data) arise from algorithmic approximations. Mitigation strategies include:
- Hybrid modeling : Combine Joback group contribution with quantum mechanical calculations for critical properties (e.g., Tc = 858.25 K) .
- Experimental validation : Cross-check computational predictions with DSC for ΔHfus (31.66 kJ/mol) and static vapor pressure measurements .
Q. What biosynthetic pathways produce nerolidyl acetate in plants, and how can these pathways be engineered for enhanced yield?
- Pathway : Derived from farnesyl diphosphate (FPP) cyclization via δ-cadinene synthase, followed by acetylation .
- Engineering strategies :
- Overexpress acetyltransferases in plant models (e.g., Nicotiana benthamiana).
- Use CRISPR/Cas9 to knock down competing pathways (e.g., squalene synthesis) .
Q. How do extraction methods (e.g., microwave-assisted distillation vs. steam distillation) impact nerolidyl acetate yield and purity?
- Microwave-assisted distillation : Achieves higher yields (e.g., 31.76 mL/kg in guava leaf extracts) due to rapid heating and reduced thermal degradation .
- Steam distillation : Preserves stereochemistry but may co-extract water-soluble impurities, requiring post-processing (e.g., liquid-liquid extraction) .
Q. What statistical approaches are recommended for resolving contradictions in retention index data across studies?
- Multivariate analysis : Apply principal component analysis (PCA) to retention indices from diverse columns (e.g., DB-5 vs. HP-INNOWAX) to identify systematic biases .
- Standardization : Use internal standards (e.g., n-alkanes) to normalize retention indices across laboratories .
Q. How can researchers model the environmental fate of nerolidyl acetate using its physicochemical properties?
- Fugacity modeling : Input logP (4.967) and water solubility (log10WS = -5.47) to predict partitioning into soil/organic phases .
- Biodegradation assays : Use OECD 301F tests to assess mineralization rates in aquatic systems, considering its persistence due to high logP .
Methodological Guidance for Data Reporting
- Thermodynamic data : Report both computational (Joback, Crippen) and experimental values with uncertainty ranges (e.g., ΔHvap = 60.70 ± 2.5 kJ/mol) .
- Chromatographic data : Include retention indices, column type, and ionization parameters to ensure reproducibility .
- Biosynthetic studies : Provide enzyme kinetics data (e.g., Km for δ-cadinene synthase) and genetic modification details .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
